molecular formula C24H42O21 B12508102 6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol

6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol

Cat. No.: B12508102
M. Wt: 666.6 g/mol
InChI Key: DFKPJBWUFOESDV-UHFFFAOYSA-N
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Description

6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol is a complex carbohydrate compound with the molecular formula C12H22O11. This compound is characterized by multiple hydroxyl groups, making it highly hydrophilic and reactive in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol typically involves the protection and deprotection of hydroxyl groups, followed by glycosylation reactions. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the formation of glycosidic bonds .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds under mild conditions. This method is preferred for its efficiency and selectivity, reducing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include various derivatives such as alditols, glycosides, and carboxylic acids, which have applications in different fields .

Scientific Research Applications

6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activities and cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol is unique due to its complex structure, which allows for multiple functional modifications and diverse applications. Its high reactivity and ability to form stable glycosidic bonds make it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C24H42O21

Molecular Weight

666.6 g/mol

IUPAC Name

6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol

InChI

InChI=1S/C24H42O21/c25-1-5-9(26)14(31)18(35)22(43-5)40-3-7-11(28)16(33)20(37)24(45-7)41-4-8-12(29)15(32)19(36)23(44-8)39-2-6-10(27)13(30)17(34)21(38)42-6/h5-38H,1-4H2

InChI Key

DFKPJBWUFOESDV-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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